molecular formula C9H11N3O4S B14913860 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B14913860
M. Wt: 257.27 g/mol
InChI Key: SEFIHJUTWNUZAH-UHFFFAOYSA-N
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Description

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS 874640-48-9) is a high-purity chemical compound offered at 98% purity for research applications . This substance, with a molecular formula of C 9 H 11 N 3 O 4 S and a molecular weight of 257.27 g/mol, is characterized by a unique structure combining a tetrahydrothiophene 1,1-dioxide (sulfolane) ring with a 3-nitropyridine group . The compound is intended for Research Use Only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers should handle it with care; it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Recommended safety measures include wearing protective gloves and eye/face protection, using the product only in a well-ventilated area, and avoiding breathing its dust . For storage, maintain the product in a cool, well-ventilated place, ideally between 2-8°C .

Properties

Molecular Formula

C9H11N3O4S

Molecular Weight

257.27 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C9H11N3O4S/c13-12(14)8-2-1-4-10-9(8)11-7-3-5-17(15,16)6-7/h1-2,4,7H,3,5-6H2,(H,10,11)

InChI Key

SEFIHJUTWNUZAH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves nucleophilic substitution between 3-aminotetrahydrothiophene 1,1-dioxide and 2-chloro-3-nitropyridine.

Procedure :

  • Precursor Preparation : 3-Aminotetrahydrothiophene 1,1-dioxide is synthesized via hydrogenation of 3-nitrothiophene 1,1-dioxide or reductive amination of tetrahydrothiophene 1,1-dioxide with ammonia under catalytic hydrogenation.
  • Coupling Reaction : The amine (1.2 equiv) reacts with 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base to deprotonate the amine and facilitate substitution.
  • Workup : The crude product is precipitated in ice water, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound in 65–72% purity.

Key Considerations :

  • Excess amine ensures complete substitution of the chloropyridine.
  • Elevated temperatures accelerate reaction kinetics but may risk nitro group reduction.

Reductive Amination

An alternative route employs reductive amination to couple 3-nitrothiophene 1,1-dioxide derivatives with pyridine-containing aldehydes.

Procedure :

  • Aldehyde Synthesis : 3-Nitropyridine-2-carbaldehyde is prepared via oxidation of 2-hydroxymethyl-3-nitropyridine using manganese dioxide (MnO₂).
  • Imine Formation : The aldehyde reacts with 3-aminotetrahydrothiophene 1,1-dioxide in tetrahydrofuran (THF) at room temperature for 6 hours.
  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added to reduce the imine intermediate, yielding the target compound after 12 hours (55–60% yield).

Advantages :

  • Avoids harsh SNAr conditions.
  • Tolerates sensitive functional groups.

One-Pot Tandem Synthesis

Recent advancements utilize tandem reactions to streamline synthesis.

Procedure :

  • Sulfolene Formation : Butadiene reacts with sulfur dioxide under pressure (100°C, 300 psi) to form 2,5-dihydrothiophene 1,1-dioxide (sulfolene).
  • Nitroamination : Sulfolene undergoes nitroamination with 3-nitropyridine-2-amine in the presence of hydrogen peroxide (H₂O₂) and a nickel catalyst (Ni-B/MgO) at 80°C, directly yielding the product in 48–52% yield.

Challenges :

  • Competing side reactions (e.g., over-oxidation).
  • Catalyst deactivation by sulfur byproducts.

Optimization Strategies

Catalytic Enhancements

Catalyst Screening :

  • Raney Nickel : Traditional catalyst for sulfolene hydrogenation but prone to sulfur poisoning.
  • Ni-B/MgO : Higher activity and stability, improving yields by 15–20%.

Solvent Effects :

  • Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but may decompose nitro groups at >100°C.
  • Ethanol/water mixtures improve solubility during recrystallization.

Purification Techniques

Method Conditions Purity (%) Yield (%)
Column Chromatography Silica gel, ethyl acetate/hexane 95–98 60–70
Recrystallization Ethanol/water (3:1) 90–92 75–80
Acid-Base Extraction HCl (1M)/NaHCO₃ 85–88 65–70

Crystallization from ethanol/water maximizes yield but risks co-precipitating impurities.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 4.5 Hz, 1H, pyridine-H), 8.12 (d, J = 8.2 Hz, 1H, pyridine-H), 6.95 (m, 1H, NH), 3.45–3.30 (m, 4H, tetrahydrothiophene-H), 2.80–2.65 (m, 2H, CH₂).
  • IR (cm⁻¹) : 1345 (SO₂ asym), 1160 (SO₂ sym), 1520 (NO₂).
  • MS (ESI+) : m/z 211.1 [M+H]⁺.

X-ray Crystallography :

  • Confirms the sulfone’s chair conformation and nitro group coplanarity with the pyridine ring.

Challenges and Troubleshooting

Nitro Group Stability :

  • Avoid reducing agents (e.g., NaBH₄) during coupling steps.
  • Use mild bases (K₂CO₃ instead of NaOH) to prevent degradation.

Regioselectivity :

  • Electron-withdrawing nitro groups direct substitution to the 2-position of pyridine, minimizing byproducts.

Applications and Derivatives

Pharmacological Potential :

  • Antiviral Activity : Pyrimidinone derivatives exhibit HIV-1 reverse transcriptase inhibition (IC₅₀ = 0.32 µM).
  • Antimicrobial Agents : Thiopyrimidinones show broad-spectrum activity against Gram-positive bacteria.

Derivative Synthesis :

  • Sulfopin Analogues : PROTAC degraders incorporating the sulfolane scaffold demonstrate Pin1 inhibition.

Chemical Reactions Analysis

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its nitro and sulfone groups. These functional groups can participate in redox reactions, making the compound a potential candidate for studies involving oxidative stress and related pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of tetrahydrothiophene 1,1-dioxide derivatives are compared below:

Compound Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Sulfolane (tetrahydrothiophene 1,1-dioxide) None C₄H₈O₂S 120.17 High-boiling solvent (bp 285°C), used in gas processing, supercapacitors, and aromatic separations. Heat capacity: 303–555 K range studied .
3-Methylsulfolane 3-Methyl C₅H₁₀O₂S 134.19 Lower melting point than sulfolane; used in ternary ionic liquid mixtures for high-temperature supercapacitors .
N-Allyl-3-methyltetrahydrothiophene 1,1-dioxide hydrochloride 3-Methyl, N-allylamino C₈H₁₆ClNO₂S 225.73 Pharmaceutical intermediate; irritant hazard noted. NMR shifts at δ 2.3–3.4 ppm due to sulfone group .
3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride 2-Hydroxyethylamino C₆H₁₄ClNO₃S 215.69 Enhanced hydrophilicity; potential bioactive molecule. Synthesized via nucleophilic substitution .
3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride 3-Methoxypropylamino C₈H₁₈ClNO₃S 243.75 Modified solubility in polar solvents; used in specialty chemical synthesis .
3-((Pyridin-3-ylmethyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride Pyridin-3-ylmethylamino C₁₀H₁₅ClN₂O₂S 262.76 Aromatic N-heterocycle enhances π-π interactions; explored in drug discovery .

Physicochemical and Thermochemical Properties

  • Solubility: Sulfolane exhibits high solubility in water (126 g/L at 25°C) and organic solvents, making it ideal for liquid-liquid extractions. Substituted derivatives like 3-((3-Methoxypropyl)amino) show reduced aqueous solubility but increased compatibility with ionic liquids .
  • Thermal Stability : Sulfolane derivatives with electron-withdrawing groups (e.g., nitro, sulfone) demonstrate higher decomposition temperatures (>200°C). For example, sulfolane itself has a melting point of 27.5°C and boiling point of 285°C, while N-allyl derivatives decompose near 150–200°C .
  • NMR Shifts : Protons adjacent to the sulfone group in sulfolane resonate at δ 2.3–3.4 ppm, as seen in analogs like N-Allyl-3-methyltetrahydrothiophene 1,1-dioxide , where the sulfone group deshields nearby protons .

Biological Activity

3-((3-Nitropyridin-2-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS Number: 874640-48-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 257.27 g/mol
  • Structure : The compound features a nitropyridine moiety linked to a tetrahydrothiophene ring, which is crucial for its biological activity.

The biological activity of nitro-containing compounds, including this compound, is often attributed to the presence of the nitro group. This group can undergo reduction to form reactive intermediates that interact with various biomolecules, leading to diverse pharmacological effects:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. They often act by producing toxic intermediates upon reduction, which can bind to DNA and induce cell death. For instance, metronidazole is a well-known nitro compound used against anaerobic bacteria and protozoa .
  • Anti-inflammatory Effects : Nitro derivatives have been shown to inhibit inflammatory pathways. They can modulate the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are involved in inflammatory responses .
  • Antineoplastic Properties : Some studies indicate that compounds with similar structures may exhibit anticancer activities by targeting specific pathways involved in tumor growth and proliferation. The inhibition of kinases and other signaling molecules is a common mechanism .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated through various studies. Nitro derivatives generally exhibit activity against a range of pathogens, including bacteria and fungi. For example, it has been noted that certain nitro compounds show minimum inhibitory concentrations (MICs) comparable to established antibiotics like isoniazid .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that they may serve as potential therapeutic agents in conditions characterized by chronic inflammation .

Anticancer Activity

Preliminary studies suggest that this compound could have anticancer properties through its effects on cell signaling pathways involved in tumorigenesis. Molecular docking studies have indicated interactions with proteins associated with cancer progression .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that nitro-containing compounds can significantly reduce the viability of certain cancer cell lines, indicating their potential use in cancer therapy.
  • Animal Models : Animal studies have shown promising results where the administration of similar nitro derivatives led to reduced tumor sizes and improved survival rates in models of cancer .

Summary Table of Biological Activities

Activity TypeMechanismReference
AntimicrobialProduction of toxic intermediates
Anti-inflammatoryInhibition of iNOS and COX
AnticancerTargeting signaling pathways

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